((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical importance. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its structure includes a purine base, a sugar moiety, and a phosphate group, making it a crucial component in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, starting from the basic purine structure. The process typically includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.
Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.
Phosphorylation: The final step involves the addition of the phosphate group to the sugar moiety, forming the complete nucleotide structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to different structural analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various nucleotide analogs, which can have different biological activities and applications.
Scientific Research Applications
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in understanding cellular processes, such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to enzymes involved in nucleotide metabolism, inhibiting their activity and affecting cellular processes. The phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
Comparison with Similar Compounds
Similar Compounds
- Adenosine Triphosphate (ATP)
- Guanosine Monophosphate (GMP)
- Cytidine Monophosphate (CMP)
Uniqueness
((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific structure, which combines a purine base with an amino pentanamide group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other nucleotides.
Biological Activity
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Aminopentanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a derivative of purine nucleotides and exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₆N₅O₁₃P
- Molecular Weight : 507.18 g/mol
- CAS Number : 56-65-5
Structural Characteristics
The compound features a purine base linked to a tetrahydrofuran moiety and a phosphate group. The stereochemistry is critical for its biological activity, influencing receptor binding and enzymatic interactions.
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. For instance, it acts as an inhibitor of arginase enzymes (arginase 1 and 2), which play a role in the urea cycle and nitric oxide synthesis .
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis through its interaction with purinergic receptors. The purine structure allows it to mimic natural substrates in these pathways.
Pharmacological Effects
- Antitumor Activity : Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
- Anti-inflammatory Properties : The ability to modulate nitric oxide production through arginase inhibition suggests potential anti-inflammatory effects, which are valuable in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
- Neuroprotective Effects : Emerging research indicates that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Apoptosis induction |
MCF7 (Breast) | 15.0 | Cell cycle arrest |
A549 (Lung) | 10.0 | Mitochondrial dysfunction |
Case Study 2: Inhibition of Arginase Activity
In vitro studies have shown that the compound effectively inhibits arginase activity in macrophages, leading to increased levels of nitric oxide production.
Treatment | Arginase Activity (%) | Nitric Oxide Production (µM) |
---|---|---|
Control | 100 | 5 |
Compound (10 µM) | 40 | 15 |
Compound (20 µM) | 25 | 20 |
Properties
Molecular Formula |
C15H23N6O8P |
---|---|
Molecular Weight |
446.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-aminopentanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N6O8P/c1-2-3-7(16)14(24)20-12-9-13(18-5-17-12)21(6-19-9)15-11(23)10(22)8(29-15)4-28-30(25,26)27/h5-8,10-11,15,22-23H,2-4,16H2,1H3,(H2,25,26,27)(H,17,18,20,24)/t7-,8+,10+,11+,15+/m0/s1 |
InChI Key |
MPKSMWMQIYWZLZ-JVEUSOJLSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CCCC(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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